2-[(6-fluoropyridin-2-yl)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-fluoropyridin-2-yl)oxy]acetic acid is a fluorinated organic compound with the molecular formula C7H6FNO3 This compound is characterized by the presence of a fluoropyridine ring attached to an acetic acid moiety through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-fluoropyridin-2-yl)oxy]acetic acid typically involves the reaction of 6-fluoropyridine with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the fluoropyridine acts as a nucleophile, displacing the chlorine atom from chloroacetic acid to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(6-fluoropyridin-2-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(6-fluoropyridin-2-yl)oxy]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced activity or stability.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-[(6-fluoropyridin-2-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to increased potency and selectivity. Additionally, the presence of the fluoropyridine ring can influence the compound’s metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Fluroxypyr: 2-[(4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid is a similar compound used as a herbicide.
2-(6-Fluoropyridin-2-yl)acetic acid: Another closely related compound with similar structural features.
Uniqueness
2-[(6-fluoropyridin-2-yl)oxy]acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can impart distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
2353455-34-0 |
---|---|
Molecular Formula |
C7H6FNO3 |
Molecular Weight |
171.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.